molecular formula C51H69N19O6 B12370989 H-Arg-Trp-Arg-Trp-Arg-Trp-NH2

H-Arg-Trp-Arg-Trp-Arg-Trp-NH2

Cat. No.: B12370989
M. Wt: 1044.2 g/mol
InChI Key: DFJJRDKPFYRDNH-XLAHBAAGSA-N
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Description

The compound H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 is a hexapeptide consisting of three arginine and three tryptophan residues. This peptide sequence is known for its potential biological activities, including antimicrobial and anti-inflammatory properties. The presence of both arginine and tryptophan residues contributes to its unique structural and functional characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The initial amino acid (protected arginine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next protected amino acid (tryptophan) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of This compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are commonly used to enhance efficiency and reproducibility. Purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Arg-Trp-Arg-Trp-Arg-Trp-NH2: can undergo various chemical reactions, including:

    Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups on arginine residues can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Alkylating agents or acylating agents.

Major Products Formed

    Oxidation: Kynurenine derivatives from tryptophan residues.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Modified arginine residues with alkyl or acyl groups.

Scientific Research Applications

H-Arg-Trp-Arg-Trp-Arg-Trp-NH2: has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its antimicrobial properties against various pathogens.

    Medicine: Explored for its potential anti-inflammatory effects and as a therapeutic agent in wound healing.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 involves its interaction with microbial cell membranes. The arginine residues contribute to the peptide’s cationic nature, allowing it to bind to negatively charged bacterial membranes. The tryptophan residues facilitate membrane insertion and disruption, leading to cell lysis and death. Additionally, the peptide may modulate immune responses by interacting with specific receptors and signaling pathways.

Comparison with Similar Compounds

H-Arg-Trp-Arg-Trp-Arg-Trp-NH2: can be compared with other arginine- and tryptophan-rich peptides:

    H-Arg-Trp-Arg-Trp-NH2: A shorter peptide with similar antimicrobial properties but potentially lower potency.

    H-Arg-Trp-Arg-Trp-Arg-Trp-Arg-NH2: A longer peptide with additional arginine residue, which may enhance its cationic nature and antimicrobial activity.

    H-Arg-Trp-Arg-Trp-Arg-Trp-Trp-NH2: A peptide with an extra tryptophan residue, which may increase its hydrophobic interactions with membranes.

The uniqueness of This compound lies in its balanced composition of arginine and tryptophan residues, providing an optimal combination of cationic charge and hydrophobicity for effective antimicrobial action.

Properties

Molecular Formula

C51H69N19O6

Molecular Weight

1044.2 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C51H69N19O6/c52-34(13-7-19-60-49(54)55)44(72)69-41(23-29-26-64-36-15-5-2-11-32(29)36)47(75)67-39(18-9-21-62-51(58)59)46(74)70-42(24-30-27-65-37-16-6-3-12-33(30)37)48(76)66-38(17-8-20-61-50(56)57)45(73)68-40(43(53)71)22-28-25-63-35-14-4-1-10-31(28)35/h1-6,10-12,14-16,25-27,34,38-42,63-65H,7-9,13,17-24,52H2,(H2,53,71)(H,66,76)(H,67,75)(H,68,73)(H,69,72)(H,70,74)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t34-,38-,39-,40-,41-,42-/m0/s1

InChI Key

DFJJRDKPFYRDNH-XLAHBAAGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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